Ddr1-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DDR-IN-1 is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 plays a crucial role in various cellular processes, including proliferation, differentiation, and matrix remodeling. DDR-IN-1 has shown significant potential in scientific research, particularly in the fields of cancer and fibrosis .

科学研究应用

DDR-IN-1 在科学研究中具有广泛的应用:

化学: 用作工具化合物来研究 DDR1 在各种化学过程中的作用。

生物学: 研究 DDR1 在细胞过程中的生物学功能,如增殖和分化。

医学: 探索 DDR1 抑制在癌症和纤维化等疾病中的治疗潜力。

工业: 用于开发针对 DDR1 的新药和治疗剂 .

作用机制

DDR-IN-1 通过选择性抑制 DDR1 发挥作用,阻止其被胶原蛋白激活。这种抑制破坏了参与细胞过程(如增殖、分化和基质重塑)的下游信号通路。 参与的分子靶点和途径包括磷脂酰肌醇 3-激酶 (PI3K) 和雷帕霉素哺乳动物靶点 (mTOR) 途径 .

类似化合物:

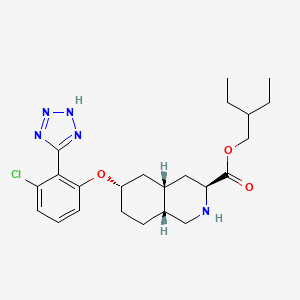

DDR1-IN-2: 另一种选择性 DDR1 抑制剂,具有相似的效力,但化学结构不同。

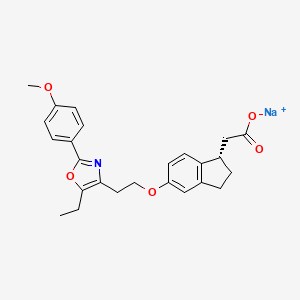

FGFR1/DDR2 抑制剂 1: 抑制成纤维细胞生长因子受体 1 和 DDR2,对 DDR1 的选择性较低。

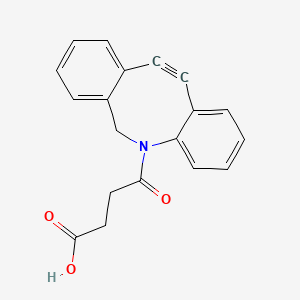

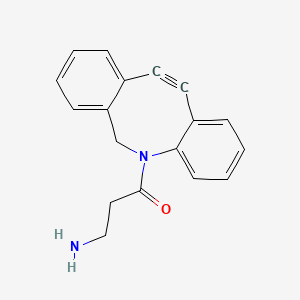

LCB 03-0110: 抑制多种酪氨酸激酶,包括 DDR1 和 DDR2

独特性: DDR-IN-1 的独特之处在于它对 DDR1 的选择性高于 DDR2 和其他激酶。 这种选择性使其成为研究 DDR1 特异性功能和开发靶向疗法的宝贵工具 .

生化分析

Biochemical Properties

Ddr1-IN-1 binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It has modest biochemical selectivity for DDR1 over DDR2, but shows excellent broader selectivity across the KinomeScan panel when tested at 1 µM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce ocular surface damage and restore the morphology and structure of the conjunctival epithelium . It also reduces the recruitment of immune cells in the corneal epithelium . In cancer cells, this compound has been shown to reduce tumor progression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to DDR1, inhibiting DDR1 autophosphorylation . This inhibition can be used to establish what pharmacology is DDR1-dependent . A mutation in the hinge region of DDR1, G707A, confers >20-fold resistance to the ability of this compound to inhibit DDR1 autophosphorylation .

Temporal Effects in Laboratory Settings

It has been shown to have a sustained inhibitory effect on DDR1 autophosphorylation .

Metabolic Pathways

This compound is involved in the regulation of various cellular signaling pathways

Subcellular Localization

DDR1, the target of this compound, has been found to be localized in the membrane, cytoplasm, and nuclear compartments of both normal and cancerous cells

准备方法

合成路线和反应条件: DDR-IN-1 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括形成核心结构,然后进行官能团修饰,以实现所需的 选择性和效力。 特定的反应条件,如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .

工业生产方法: DDR-IN-1 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格的质量控制措施,以确保一致性和符合监管标准。 先进技术,如连续流动化学,可用于提高效率和可扩展性 .

化学反应分析

反应类型: DDR-IN-1 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生酮或醛,而还原可能产生醇 .

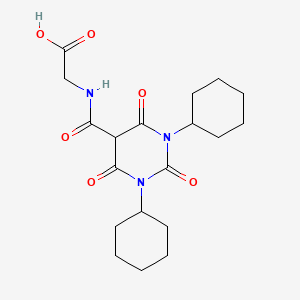

相似化合物的比较

DDR1-IN-2: Another selective DDR1 inhibitor with similar potency but different chemical structure.

FGFR1/DDR2 inhibitor 1: Inhibits both fibroblast growth factor receptor 1 and DDR2, with less selectivity for DDR1.

LCB 03-0110: Inhibits multiple tyrosine kinases, including DDR1 and DDR2

Uniqueness: DDR-IN-1 is unique due to its high selectivity for DDR1 over DDR2 and other kinases. This selectivity makes it a valuable tool for studying DDR1-specific functions and developing targeted therapies .

属性

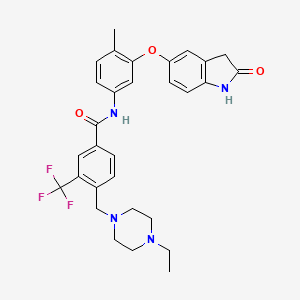

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZPVMOOEJAZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449685-96-4 |

Source

|

| Record name | 1449685-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: DDR1-IN-1 binds to the DDR1 kinase domain in the ‘DFG-out’ conformation. [, ] This binding inhibits DDR1 autophosphorylation, a key step in DDR1 activation and downstream signaling. [] The inhibition of DDR1 autophosphorylation disrupts downstream signaling pathways implicated in cell proliferation, adhesion, migration, and invasion. [, ]

A: Simultaneous inhibition of DDR1 with this compound and integrins αVβ3/αVβ5 with cilengitide significantly reduced clonogenicity and enhanced cellular radiosensitivity in glioblastoma cells. [] This combination also impaired the repair of DNA double-strand breaks, suggesting a link to DNA repair mechanisms. [] This research highlights a potential therapeutic strategy for enhancing the radiosensitivity of glioblastoma.

A: Yes. This compound has demonstrated anti-proliferative effects in colorectal cancer cell lines when used in combination with inhibitors of PI3K and mTOR. [] Additionally, this compound significantly inhibited melanoma cell proliferation in vitro, ex vivo, and in tumor xenografts. [] This suggests that DDR1 inhibition holds therapeutic promise for these cancer types.

A: Research indicates that collagen XV can inhibit hepatocellular carcinoma (HCC) metastasis by downregulating DDR1 and the transcription factors Snail and Slug, which are involved in EMT. [] Inhibition of DDR1 by this compound further suppressed the expression of genes promoting EMT, suggesting a role for DDR1 in this process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。